molecular formula C36H36N6Ru+2 B15290485 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Cat. No.: B15290485
M. Wt: 653.8 g/mol
InChI Key: WUWVNHJPTGULIW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a coordination compound that features a ruthenium(II) ion complexed with two 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) typically involves the reaction of ruthenium(II) precursors with 4-Methyl-2-(4-methylpyridin-2-yl)pyridine ligands. One common method involves the use of ruthenium(II) chloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete complexation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced back to ruthenium(II) from higher oxidation states.

    Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may result in new ruthenium complexes with different ligands .

Scientific Research Applications

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The ruthenium center can coordinate with these targets, leading to changes in their structure and function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(4-methylpyridin-2-yl)diselanyl]pyridine: Similar in structure but contains selenium instead of ruthenium.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine-pyridine linkage but lacks the ruthenium center.

Uniqueness

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is unique due to its combination of a ruthenium center with pyridine ligands, which imparts distinct photophysical and catalytic properties. This makes it particularly valuable in applications requiring light absorption and emission, as well as in catalytic processes .

Properties

Molecular Formula

C36H36N6Ru+2

Molecular Weight

653.8 g/mol

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

InChI

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2

InChI Key

WUWVNHJPTGULIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2]

Origin of Product

United States

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